Cas no 215456-06-7 (2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol)

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol is a brominated pyrazole derivative with a cyclohexanol backbone, offering potential utility as an intermediate in organic synthesis and medicinal chemistry. Its stereospecific configuration at the 2α and 1β positions enhances selectivity in chiral synthesis, while the 4-bromo substituent on the pyrazole ring provides a reactive site for further functionalization. The compound’s rigid cyclohexane structure contributes to stability, making it suitable for applications requiring precise molecular scaffolding. Its balanced lipophilicity and polar hydroxyl group may also facilitate solubility in diverse reaction conditions. This compound is of interest for researchers exploring novel pharmacophores or tailored heterocyclic frameworks.
2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol structure
215456-06-7 structure
Product name:2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol
CAS No:215456-06-7
MF:C9H13BrN2O
Molecular Weight:245.116321325302
CID:5324396

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol 化学的及び物理的性質

名前と識別子

    • 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol
    • (1R,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol
    • AT22950
    • Z1795989204
    • rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
    • TRANS-2-(4-BROMO-1H-PYRAZOL-1-YL)CYCLOHEXAN-1-OL
    • インチ: 1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9-/m1/s1
    • InChIKey: GJHKMCHQSPMGNB-RKDXNWHRSA-N
    • SMILES: BrC1C=NN(C=1)[C@@H]1CCCC[C@H]1O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 38

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6496312-0.5g
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95.0%
0.5g
$374.0 2025-02-19
Enamine
EN300-6496312-0.25g
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95.0%
0.25g
$200.0 2025-02-19
Enamine
EN300-6496312-0.05g
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95.0%
0.05g
$94.0 2025-02-19
Enamine
EN300-6496312-10.0g
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95.0%
10.0g
$2146.0 2025-02-19
1PlusChem
1P028O65-100mg
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
100mg
$228.00 2023-12-19
Aaron
AR028OEH-100mg
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
100mg
$218.00 2025-02-16
1PlusChem
1P028O65-5g
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
5g
$1852.00 2023-12-19
1PlusChem
1P028O65-250mg
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
250mg
$300.00 2023-12-19
1PlusChem
1P028O65-500mg
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
500mg
$525.00 2023-12-19
Aaron
AR028OEH-250mg
rac-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
215456-06-7 95%
250mg
$300.00 2025-02-16

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol 関連文献

2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-olに関する追加情報

Comprehensive Overview of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol (CAS No. 215456-06-7): Structure, Applications, and Research Insights

The compound 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol (CAS No. 215456-06-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. This brominated pyrazole derivative features a cyclohexane backbone substituted with a 4-bromo-1H-pyrazole moiety at the 2α-position and a hydroxyl group at the 1β-position, making it a versatile intermediate for synthetic modifications. Researchers are particularly interested in its stereochemical properties and hydrogen-bonding capabilities, which are critical for designing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol has surged, driven by their role in developing kinase inhibitors and GPCR-targeted therapies. A 2023 study highlighted its utility as a scaffold for anti-inflammatory agents, aligning with the growing focus on precision medicine and personalized therapeutics. The bromine atom in its structure further enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in medicinal chemistry workflows.

From a synthetic perspective, CAS No. 215456-06-7 exemplifies the convergence of green chemistry principles and atom economy. Its synthesis often involves catalytic asymmetric methods, reducing waste and energy consumption—a topic trending in sustainable pharmaceutical manufacturing. Analytical techniques like NMR spectroscopy and X-ray crystallography are essential for characterizing its conformational dynamics, a subject frequently searched in academic databases.

The compound’s relevance extends to computational chemistry, where its molecular docking profiles are studied for drug-likeness predictions. With AI-driven platforms like AlphaFold gaining traction, researchers are leveraging machine learning to optimize derivatives of 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol for enhanced bioavailability and target selectivity. These advancements address common search queries such as "how to improve ADME properties of brominated scaffolds" or "pyrazole-based drugs in clinical trials."

Beyond pharmaceuticals, this compound’s crystal engineering potential is explored for organic electronics, particularly in OLED materials. Its π-conjugation and halogen bonding traits make it a candidate for optoelectronic applications, a niche yet rapidly growing field. Industry reports suggest a compound annual growth rate (CAGR) of 8.2% for such functional materials by 2027, reflecting broader market trends.

In summary, 2alpha-(4-Bromo-1H-pyrazole-1-yl)cyclohexane-1beta-ol (CAS No. 215456-06-7) represents a multifaceted tool in modern chemistry. Its integration into high-throughput screening libraries and material science innovations underscores its interdisciplinary value, answering pressing questions in both academic forums and industrial R&D pipelines.

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